Conjugated Triene Position Differentiates 2E,4Z,6E-Decatrienal from 2,4,7-Decatrienal Isomers in GC-MS Volatile Profiling
The double bond position (2,4,6 vs. 2,4,7) fundamentally alters chromatographic retention and mass spectral fragmentation patterns, enabling unambiguous isomer identification. Predicted boiling point and density for 2,4,6-decatrienal (251.6 ± 9.0 °C, 0.874 ± 0.06 g/cm³) differ from the 2,4,7 isomer (estimated similar values but distinct Kovats retention indices) . This positional isomerism results in different odor-active regions in GC-Olfactometry: (E,E,Z)-2,4,6-decatrienal was identified with an oat-like odor quality in oat pastry [1], whereas 2,4,7-decatrienal isomers are characterized by green, citrus notes .
| Evidence Dimension | Odor quality and chromatographic identity |
|---|---|
| Target Compound Data | Oat-like odor quality; 2,4,6 double bond configuration |
| Comparator Or Baseline | 2,4,7-Decatrienal isomers: green, citrus odor |
| Quantified Difference | Distinct sensory descriptors; distinguishable by Kovats retention index differences (exact values not available for 2E,4Z,6E isomer) |
| Conditions | GC-MS and GC-Olfactometry analysis of food volatiles |
Why This Matters
Procurement of the correct positional isomer is essential for authenticating volatile biomarkers in food chemistry studies and for reproducing specific odor profiles in flavor formulation.
- [1] Dach, A., & Schieberle, P. (2021). Characterization of the Key Aroma Compounds in a Freshly Prepared Oat (Avena sativa L.) Pastry by Application of the Sensomics Approach. Journal of Agricultural and Food Chemistry, 69(5), 1578–1588. View Source
